5-(Methylthio)-2-nitropyridine

Chemoselective reduction Nitro-to-amine conversion Pharmaceutical intermediate synthesis

5-(Methylthio)-2-nitropyridine (CAS 35196-09-9) is a heterocyclic aromatic compound in the nitropyridine class, featuring a methylthio (–SCH₃) substituent at the 5-position and a nitro (–NO₂) group at the 2-position of the pyridine ring. Its molecular formula is C₆H₆N₂O₂S, with a molecular weight of 170.19 g/mol and a predicted LogP of 1.81.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
CAS No. 35196-09-9
Cat. No. B3065269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylthio)-2-nitropyridine
CAS35196-09-9
Molecular FormulaC6H6N2O2S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESCSC1=CN=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O2S/c1-11-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3
InChIKeyAPJDHTWUGLVNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylthio)-2-nitropyridine (CAS 35196-09-9): A Regiospecifically Functionalized Nitropyridine Building Block for Procurement Decisions


5-(Methylthio)-2-nitropyridine (CAS 35196-09-9) is a heterocyclic aromatic compound in the nitropyridine class, featuring a methylthio (–SCH₃) substituent at the 5-position and a nitro (–NO₂) group at the 2-position of the pyridine ring . Its molecular formula is C₆H₆N₂O₂S, with a molecular weight of 170.19 g/mol and a predicted LogP of 1.81 . The compound serves primarily as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the distinct electronic interplay between the electron-donating methylthio group and the electron-withdrawing nitro group enables selective, sequential functionalization that is unattainable with simple nitropyridines or halogenated analogs [1].

Why 5-(Methylthio)-2-nitropyridine Cannot Be Replaced by Common 2-Nitropyridine Analogs in Multi-Step Syntheses


Generic substitution of 5-(Methylthio)-2-nitropyridine with regioisomeric or mono-functional nitropyridines (e.g., 2-nitropyridine, 5-chloro-2-nitropyridine) fails in multi-step synthetic routes due to the orthogonal reactivity imparted by its specific substitution pattern . The 5-methylthio group acts as a latent electrophilic handle that can be orthogonally oxidized to a sulfone (5-(methylsulfonyl)-2-nitropyridine, CAS 35196-10-2) or later displaced, while the 2-nitro group simultaneously activates the ring for nucleophilic aromatic substitution (SNAr) and serves as a precursor to a 2-amino group [1]. Simply substituting the methylthio group with a chloro (5-chloro-2-nitropyridine) or hydrogen (2-nitropyridine) eliminates the critical oxidizable sulfur center, thereby preventing access to sulfone intermediates that are essential pharmacophores in ACAT inhibitors and related drug candidates . The following quantitative evidence demonstrates precisely where these regio- and chemo-selective advantages manifest.

Quantitative Differentiation of 5-(Methylthio)-2-nitropyridine from Structural Analogs: Evidence-Based Procurement Guide


Nitro Group Reduction Selectivity: 5-(Methylthio)-2-nitropyridine vs. 5-Chloro-2-nitropyridine

In direct comparative synthesis, 5-(Methylthio)-2-nitropyridine undergoes chemoselective nitro reduction to 2-amino-5-(methylthio)pyridine in 64% isolated yield without affecting the methylthio group, whereas the analogous reduction of 5-chloro-2-nitropyridine frequently leads to competitive dehalogenation side reactions that reduce the yield of the desired 2-amino-5-chloropyridine below 50% under similar conditions (Zn/HCl/AcOH, room temperature) . This demonstrates the stability of the C–S bond over the C–Cl bond under reductive conditions, preserving the 5-position functional handle for subsequent steps.

Chemoselective reduction Nitro-to-amine conversion Pharmaceutical intermediate synthesis

Regioisomeric LogP and Electronic Differentiation: 5-(Methylthio)-2-nitropyridine vs. 2-(Methylthio)-5-nitropyridine

Predicted physicochemical properties reveal significant regioisomer-dependent differences between 5-(Methylthio)-2-nitropyridine and its 2-(methylthio)-5-nitro isomer . The target compound exhibits a predicted LogP of 1.81 and a density of 1.4 g/cm³, whereas the regioisomer 2-(methylthio)-5-nitropyridine (CAS 20885-21-6) has a reported predicted density of 1.35 g/cm³ and a markedly lower melting point of 141.2°C (vs. 162.4°C flash point for the target, indicating divergent thermal stability) . These differences arise from the distinct electronic push-pull architecture: in the target compound, the electron-donating –SCH₃ group is para to the ring nitrogen, while the –NO₂ group is ortho, creating a unique dipole moment and hydrogen-bond acceptor profile (PSA 84.01 Ų) that differs from the isomer .

Lipophilicity Regioisomer comparison Drug-like properties

Oxidation-State Tunability: Methylthio → Sulfoxide → Sulfone Progression Unique to 5-(Methylthio)-2-nitropyridine

The methylthio group in the target compound can be sequentially oxidized to the corresponding sulfoxide and then to 5-(methylsulfonyl)-2-nitropyridine (CAS 35196-10-2), a distinct high-value building block [1]. This oxidation-state ladder is entirely absent in non-sulfur-containing analogs such as 5-methyl-2-nitropyridine or 5-chloro-2-nitropyridine, which lack an oxidizable heteroatom center [2]. The sulfone derivative exhibits significantly enhanced electron-withdrawing character (Hammett σₚ for –SO₂CH₃ ≈ 0.72 vs. σₚ for –SCH₃ ≈ 0.00), enabling further SNAr chemistry that is not accessible from the methylthio precursor or from non-sulfur analogs [2].

Sulfur oxidation Sulfone synthesis Pharmacophore diversification

Optimal Application Scenarios for 5-(Methylthio)-2-nitropyridine Based on Quantitative Differentiation Evidence


Synthesis of 2-Amino-5-(methylthio)pyridine as a Key ACAT Inhibitor Intermediate

For programs targeting acyl-CoA:cholesterol acyltransferase (ACAT) inhibition, 5-(Methylthio)-2-nitropyridine is the preferred starting material because it delivers 2-amino-5-(methylthio)pyridine in 64% isolated yield under mild Zn/HCl/AcOH reduction at room temperature, with full retention of the methylthio group . In contrast, the analogous chloro precursor suffers from competitive dehalogenation that erodes yield and necessitates additional purification. This amine intermediate serves as a direct precursor to N-aryl urea and amide ACAT inhibitors described in patent families .

Sequential Oxidation to 5-(Methylsulfonyl)-2-nitropyridine for Enhanced SNAr Reactivity

When a synthetic route requires a strongly electron-deficient pyridine ring for late-stage nucleophilic aromatic substitution, procuring 5-(Methylthio)-2-nitropyridine enables in-house oxidation to 5-(methylsulfonyl)-2-nitropyridine (CAS 35196-10-2) [1]. This strategy avoids the need to source and qualify a separate sulfone building block, reducing vendor management overhead. The sulfone's superior leaving-group character (SO₂CH₃⁻) facilitates SNAr with amines and thiols, a transformation not possible from the methylthio or chloro precursors.

Regioisomer-Specific Scaffold for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry campaigns exploring pyridine-based scaffolds, the 5-(methylthio)-2-nitro substitution pattern provides a LogP of 1.81 and a unique dipole orientation that is distinct from the 2-(methylthio)-5-nitro regioisomer (CAS 20885-21-6) . Procurement of the correct regioisomer eliminates the risk of confounding SAR data that would arise from unintended isomer contamination, ensuring that observed biological activity can be unambiguously attributed to the intended connectivity.

Dual-Functional Handle for Orthogonal Deprotection Strategies

The simultaneous presence of a reducible nitro group and an oxidizable methylthio group in 5-(Methylthio)-2-nitropyridine permits orthogonal functional group interconversion [1]. The nitro group can be reduced to an amine (Zn/HCl) without affecting the methylthio moiety, while the methylthio group can be oxidized to a sulfone (H₂O₂/AcOH) without reducing the nitro group. This orthogonality is absent in 5-chloro-2-nitropyridine or 5-methyl-2-nitropyridine, making the target compound uniquely suited for complexity-generating, protecting-group-minimal synthetic sequences.

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